molecular formula C13H15NO2 B601588 Aripiprazole Impurity 3 CAS No. 1359829-23-4

Aripiprazole Impurity 3

Katalognummer B601588
CAS-Nummer: 1359829-23-4
Molekulargewicht: 217.27
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aripiprazole Impurity 3, also known as 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone, is a compound related to Aripiprazole, a medication primarily used for the treatment of schizophrenia or bipolar disorder . The impurity is used as a reference standard in laboratory tests .


Synthesis Analysis

The synthesis of Aripiprazole and its impurities has been studied extensively. A sensitive and reproducible ion pair RPLC method was developed for the determination of Aripiprazole and its nine impurities . Another study optimized the amount of substrate and other factors to achieve a high conversion ratio of about 90-99% .


Molecular Structure Analysis

The molecular structure of Aripiprazole Impurity 3 can be analyzed using various techniques such as FTIR, XRD, DSC, SEM, and TGA . These techniques can provide valuable information about the bond shifting, surface morphology, and exothermic peaks of the impurity.


Chemical Reactions Analysis

The chemical reactions involved in the formation of Aripiprazole Impurity 3 have been described in several studies. For instance, one study describes the formation of the impurity during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .


Physical And Chemical Properties Analysis

Aripiprazole Impurity 3, like Aripiprazole, is likely to exhibit low aqueous solubility and high lipophilicity . The solubility of the drug substance can be improved upon complexation with cyclodextrins .

Wissenschaftliche Forschungsanwendungen

Identification and Characterization

  • Aripiprazole Impurity 3 has been identified and characterized during the process development of aripiprazole. It was isolated, synthesized, and characterized using techniques like 1H NMR, IR, and mass spectral data (Gutta et al., 2008).

Analytical Method Development

  • Research has been conducted to develop and validate HPLC methods for determining aripiprazole and its impurities in pharmaceuticals. Such methods are critical for ensuring the purity and safety of the drug (Filijović et al., 2014).

Chromatographic Behavior Study

  • The chromatographic behavior of aripiprazole and its related chemical impurities, including Aripiprazole Impurity 3, has been studied to understand their interactions with different chromatographic conditions (Soponar et al., 2016).

Stability Indicating Methods

  • Research has developed sensitive RP-LC methods for quantitative determination of aripiprazole in various forms and also for related substances determination. These methods are vital for assessing the stability and quality of aripiprazole and its impurities (Rao et al., 2008).

Drug Receptor Occupancy Study

  • Studies have also investigated the occupancy of dopamine D2 and D3 receptors in humans treated with aripiprazole, using techniques like positron emission tomography. This is essential for understanding the drug's mechanism of action (Yokoi et al., 2002).

Pharmacology and Therapeutic Application

  • Aripiprazole's efficacy and safety have been extensively studied, including its pharmacology, clinical efficacy, and tolerability in the treatment of schizophrenia and other disorders (Kasper et al., 2003).

Novel Drug Formulation

  • Research on nanoemulsion-containing aripiprazole for schizophrenia treatment highlights the development of novel drug formulations to enhance therapeutic efficacy (Masoumi et al., 2015).

Receptor Activity Profile Study

  • Investigations into the receptor activity profile of aripiprazole, including its functionally selective actions at dopamine D2 receptor-mediated signaling pathways, are crucial for understanding its unique pharmacological properties (Urban et al., 2007).

Therapeutic Drug Monitoring

  • The development of methods for therapeutic monitoring of aripiprazole, using techniques like HPLC with column-switching and spectrophotometric detection, is essential for personalized medicine and optimizing treatment outcomes (Kirschbaum et al., 2005).

Safety Evaluation

  • Studies have been conducted to evaluate the safety of aripiprazole in the treatment of schizophrenia, focusing on aspects like metabolic effects and tolerability (Preda & Shapiro, 2020).

Safety And Hazards

The safety data sheet for Aripiprazole Impurity 3 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

Zukünftige Richtungen

Future research could focus on improving the solubility and stability of Aripiprazole and its impurities, potentially through the use of inclusion complexes with other compounds . Additionally, the unique neurobiology of Aripiprazole suggests further exploration of these targets by novel and future biased ligand compounds .

Eigenschaften

IUPAC Name

7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZKENBUSFXYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole Impurity 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole Impurity 3
Reactant of Route 2
Reactant of Route 2
Aripiprazole Impurity 3
Reactant of Route 3
Reactant of Route 3
Aripiprazole Impurity 3
Reactant of Route 4
Reactant of Route 4
Aripiprazole Impurity 3
Reactant of Route 5
Reactant of Route 5
Aripiprazole Impurity 3
Reactant of Route 6
Reactant of Route 6
Aripiprazole Impurity 3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.